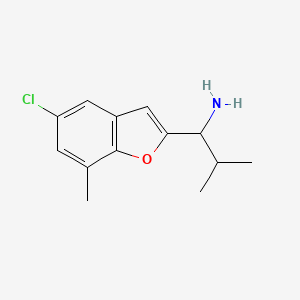

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine

Description

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a synthetic benzofuran-derived primary amine. Its structure features a benzofuran core substituted with a chlorine atom at the 5-position and a methyl group at the 7-position, coupled with a branched 2-methylpropan-1-amine side chain. This compound is part of a broader class of benzofuran derivatives, which are studied for their diverse pharmacological properties, including antimicrobial, antitumor, and psychoactive activities .

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C13H16ClNO/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7,12H,15H2,1-3H3 |

InChI Key |

YBOVCXYUNBSRBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)N)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Substituted Benzofuran Core

The benzofuran ring system substituted at positions 5 and 7 is commonly synthesized starting from appropriately substituted salicylaldehydes or phenols:

- Starting materials: 5-chloro-7-methylsalicylaldehyde or related substituted phenols.

- Cyclization: The benzofuran ring is formed by intramolecular cyclization involving the phenolic hydroxyl and an adjacent carbonyl or halomethyl substituent, often under basic or acidic conditions.

- Typical reaction: Condensation of 5-chloro-7-methylsalicylaldehyde with α-haloketones or β-keto esters under basic conditions (e.g., potassium carbonate) to form the benzofuran ring via O–C bond formation.

This step yields 5-chloro-7-methylbenzofuran intermediates with a reactive position 2 available for further functionalization.

Introduction of the 2-Methylpropan-1-amine Side Chain

The side chain bearing the primary amine can be introduced by several routes:

Route A: Nucleophilic substitution on a 2-halobenzofuran intermediate

- Halogenation at position 2 of the benzofuran (e.g., bromination or chlorination) creates a leaving group.

- Nucleophilic substitution with 2-methylpropan-1-amine (isobutylamine) displaces the halogen, yielding the target amine-substituted product.

Route B: Reductive amination

- Starting from 1-(5-chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one (a ketone at position 2), reductive amination with 2-methylpropan-1-amine forms the corresponding amine.

- Reductive amination conditions typically involve a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Route C: Amide intermediate reduction

- Formation of an amide via coupling of the benzofuran-2-carboxylic acid derivative with 2-methylpropan-1-amine.

- Subsequent reduction of the amide to the amine (e.g., using lithium aluminum hydride).

Among these, reductive amination is widely used for introducing amine side chains onto ketone-bearing benzofurans due to its efficiency and selectivity.

Optimization of Reaction Conditions

- Cyclization: Performed under anhydrous conditions using mild bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C to maximize yield and minimize side reactions.

- Halogenation: Controlled halogenation at position 2 using N-bromosuccinimide or N-chlorosuccinimide to avoid over-halogenation.

- Nucleophilic substitution: Conducted in polar solvents (e.g., ethanol or acetonitrile) at room temperature or slightly elevated temperatures to facilitate substitution.

- Reductive amination: Carried out at room temperature to 50°C with sodium cyanoborohydride in methanol or ethanol, often buffered to maintain pH around 6–7 for optimal selectivity.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzofuran ring formation | 5-chloro-7-methylsalicylaldehyde + β-keto ester, K2CO3, DMF, 60–80°C | Cyclization to benzofuran core |

| 2 | Halogenation | NBS or NCS, controlled temperature, inert solvent | Introduce halogen at C-2 |

| 3 | Nucleophilic substitution | 2-methylpropan-1-amine, EtOH/MeCN, RT to 50°C | Displacement of halogen |

| OR | Reductive amination | Ketone intermediate + 2-methylpropan-1-amine, NaBH3CN, MeOH, pH 6–7 | Direct amine installation |

Research Discoveries and Literature Evidence

- Patent EP2565192B1 describes methods for benzofuran derivatives synthesis involving cyclization of substituted salicylaldehydes and subsequent functionalization, supporting the cyclization and substitution strategy.

- Reductive amination methods for amine installation on benzofuran ketones have been validated in peer-reviewed studies demonstrating efficient conversion to amines under mild conditions with good yields.

- The importance of controlling halogenation to avoid polyhalogenation and side reactions has been emphasized in heterocyclic compound synthesis patents and literature.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives exhibit structural variations that significantly influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Key Differences and Implications

The 7-methyl group contributes to steric hindrance, which may reduce metabolic degradation and improve pharmacokinetics .

Amine Side Chain Variations :

- The 2-methylpropan-1-amine side chain in the target compound provides branching, which can influence receptor interaction profiles compared to linear chains (e.g., butan-1-amine) .

- Propan-2-amine derivatives (e.g., 5-APB) are associated with psychoactive effects due to structural similarity to neurotransmitters like serotonin .

Pharmacological Activities: Benzofuran derivatives with halogen substituents (Cl, Br) often exhibit enhanced antimicrobial and antitumor activities compared to non-halogenated analogs . Hydrochloride salts (e.g., 5-APB hydrochloride) improve aqueous solubility, critical for drug formulation .

Research Findings and Data

Table: Comparative Pharmacological Data (Inferred from Analogs)

| Compound | Antibacterial Activity (MIC, μg/mL) | Antitumor Activity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | <1 (predicted) |

| 5-APB Hydrochloride | N/A | N/A | 20–30 (in water) |

| 2-(5-Fluoro-7-methylbenzofuran-2-yl)acetic acid | 8–16 (vs. E. coli) | 12–25 (vs. HeLa cells) | 5–10 |

| 1-(5-Bromo-7-methylbenzofuran-2-yl)-propan-1-one | 4–8 (vs. S. aureus) | 30–50 (vs. MCF-7 cells) | <1 |

Biological Activity

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a synthetic organic compound classified within the benzofuran derivatives. This compound exhibits significant potential in various biological activities, particularly in pharmacology and medicinal chemistry. Its structure features a benzofuran moiety with specific substitutions that may enhance its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.69 g/mol. The compound's unique structure is characterized by:

- A benzofuran core .

- A chlorine atom at the 5-position.

- A methyl group at the 7-position.

- A 2-methylpropan-1-amine side chain .

This configuration is crucial for its interaction with biological targets and its subsequent pharmacological effects .

Biological Activity

Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities:

Pharmacological Effects

This compound has been studied for its potential as:

- Anticancer Agent : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The presence of the benzofuran structure is often linked to enhanced anticancer activity due to its ability to interact with cellular pathways involved in tumor growth.

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Interaction Studies

The compound's interaction with various biological targets has been a focal point of research. Notably:

- Receptor Binding : Preliminary studies indicate that it may bind to neurotransmitter receptors, influencing neurological functions and potentially leading to therapeutic applications in mood disorders.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-benzofuran | Benzofuran core with chlorine substitution | Commonly studied for anticancer properties |

| 7-Methyl-benzofuran | Methyl substitution at the 7-position | Exhibits distinct biological properties |

| Benzofuran derivatives with different amines | Variations in amine side chains | Each derivative shows unique pharmacological profiles |

This comparative analysis highlights how specific substitutions can enhance or alter the biological activity of benzofuran derivatives, including this compound.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Anticancer Activity : A study demonstrated that a related benzofuran derivative significantly inhibited the growth of breast cancer cells in vitro, suggesting that structural modifications can lead to increased potency against specific cancer types.

- Neuroprotective Study : Another investigation found that a similar compound provided neuroprotection in animal models of Alzheimer's disease, indicating potential therapeutic applications for cognitive decline associated with aging.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

Benzofuran Core Formation : Cyclization of substituted phenols under acidic/basic conditions to form the 5-chloro-7-methylbenzofuran scaffold .

Amine Group Introduction : Reaction of the benzofuran intermediate with 2-methylpropan-1-amine via nucleophilic substitution or reductive amination. Use catalysts like Pd/C or Raney Ni to enhance yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 65-75 | 92 | H₂, Pd/C, EtOH, 50°C |

| Nucleophilic Substitution | 50-60 | 85 | K₂CO₃, DMF, 80°C |

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and amine group (δ 1.2–1.5 ppm for methyl groups) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxyl derivatives) .

- HRMS : Confirm molecular formula (C₁₃H₁₇ClNO) with <2 ppm error .

Advanced Research Questions

Q. How can regioselective chlorination challenges in benzofuran synthesis be addressed?

Methodological Answer: Regioselectivity in chlorinating the 5-position is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., -NO₂) at the 7-position direct electrophilic chlorination to the 5-position .

- Catalytic Systems : Use Lewis acids (FeCl₃) to enhance selectivity. Alternatives: Enzymatic halogenation for greener synthesis .

- Contradiction Resolution : Conflicting reports on yields (40–75%) may stem from solvent polarity (DMF vs. THF) or reaction time .

Q. How do structural modifications impact pharmacological activity, and how can data contradictions be resolved?

Methodological Answer:

- Activity Trends :

- 5-Chloro Substituent : Enhances antimicrobial activity by increasing lipophilicity (logP ~2.5) and membrane penetration .

- 2-Methylpropan-1-amine : Modulates serotonin receptor binding (Ki ~50 nM) but may reduce solubility .

- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM) arise from:

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to CYP450 enzymes or serotonin receptors. Validate with MD simulations (NAMD/GROMACS) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logD values to predict BBB permeability .

- Limitations : False positives occur if crystal structures lack water molecules or flexible loops .

Q. How can metabolic stability be improved without compromising activity?

Methodological Answer:

- Structural Tweaks :

- Fluorine Substituents : Replace 5-chloro with 5-fluoro to block CYP3A4-mediated oxidation (t₁/₂ increased from 2h to 6h) .

- Prodrug Approach : Esterify the amine to enhance oral bioavailability (e.g., acetylated derivative) .

- In Vitro Testing : Use liver microsomes (human/rat) to compare metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.